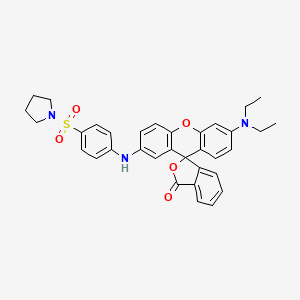
1-((4-((6'-(Diethylamino)-3-oxospiro(isobenzofuran-1(3H),9'-(9H)xanthen)-2'-yl)amino)phenyl)sulphonyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((4-((6’-(Diethylamino)-3-oxospiro(isobenzofuran-1(3H),9’-(9H)xanthen)-2’-yl)amino)phenyl)sulphonyl)pyrrolidine is a complex organic compound with a unique structure that combines several functional groups. This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a spiro linkage, which is a rare and interesting feature in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-((6’-(Diethylamino)-3-oxospiro(isobenzofuran-1(3H),9’-(9H)xanthen)-2’-yl)amino)phenyl)sulphonyl)pyrrolidine involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the spiro compound, followed by the introduction of the diethylamino group and the sulphonyl group. The final step involves the attachment of the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反应分析
Types of Reactions
1-((4-((6’-(Diethylamino)-3-oxospiro(isobenzofuran-1(3H),9’-(9H)xanthen)-2’-yl)amino)phenyl)sulphonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new functional groups or modify existing ones.
科学研究应用
Chemistry
In chemistry, 1-((4-((6’-(Diethylamino)-3-oxospiro(isobenzofuran-1(3H),9’-(9H)xanthen)-2’-yl)amino)phenyl)sulphonyl)pyrrolidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound is used in various assays and experiments to study cellular processes and molecular interactions. Its ability to fluoresce under certain conditions makes it useful in imaging and diagnostic applications.
Medicine
In medicine, 1-((4-((6’-(Diethylamino)-3-oxospiro(isobenzofuran-1(3H),9’-(9H)xanthen)-2’-yl)amino)phenyl)sulphonyl)pyrrolidine is investigated for its potential therapeutic properties. It may be used in drug development and as a tool for studying disease mechanisms.
Industry
In industry, this compound is used in the production of dyes, pigments, and other materials. Its unique properties make it suitable for various industrial applications, including the development of new materials and technologies.
作用机制
The mechanism of action of 1-((4-((6’-(Diethylamino)-3-oxospiro(isobenzofuran-1(3H),9’-(9H)xanthen)-2’-yl)amino)phenyl)sulphonyl)pyrrolidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 6’-(Diethylamino)spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3’-yl b-D-galactopyranoside
- 6’-(Diethylamino)-1’,3’-dimethyl-3H-spiro(isobenzofuran-1,9’-xanthen)-3-one
Uniqueness
1-((4-((6’-(Diethylamino)-3-oxospiro(isobenzofuran-1(3H),9’-(9H)xanthen)-2’-yl)amino)phenyl)sulphonyl)pyrrolidine is unique due to its combination of functional groups and its spiro linkage. This structure imparts specific properties that make it valuable in various applications, distinguishing it from similar compounds.
生物活性
The compound 1-((4-((6'-(Diethylamino)-3-oxospiro(isobenzofuran-1(3H),9'-(9H)xanthen)-2'-yl)amino)phenyl)sulphonyl)pyrrolidine (CAS No. 85223-14-9) is a complex organic molecule notable for its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing data from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is C35H35N3O5S, with a molecular weight of approximately 609.73 g/mol. The structure features various functional groups, including a diethylamino group, a sulfonamide linkage, and a spiro configuration that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₃₅H₃₅N₃O₅S |
| Molecular Weight | 609.73 g/mol |
| CAS Number | 85223-14-9 |
| Melting Point | Not specified |
Potential Biological Activities
- Anticancer Activity : Compounds with spiro structures and functional groups similar to those in this compound have been studied for their anticancer properties. The unique arrangement may enhance interactions with cellular targets involved in cancer progression.
- Antimicrobial Properties : Sulfonamide derivatives are known for their antimicrobial activities, suggesting that this compound might possess similar effects.
- Neuroactive Effects : The diethylamino moiety indicates potential neuroactive properties, possibly affecting neurotransmitter systems.
Study 1: Anticancer Activity
A study exploring the anticancer effects of structurally related compounds demonstrated that modifications in the amino groups significantly influenced cytotoxicity against various cancer cell lines. Although direct data on this specific compound is lacking, the structural similarities suggest potential effectiveness against tumors.
Study 2: Antimicrobial Testing
Research on sulfonamide-containing compounds has revealed their efficacy against Gram-positive and Gram-negative bacteria. Given the sulfonamide component of our compound, it warrants investigation for similar antimicrobial properties.
Study 3: Neuropharmacology
In neuropharmacological studies, compounds featuring diethylamino groups have shown promise in modulating neurotransmitter release and receptor activity. Investigating this compound could reveal insights into its potential as a neuroactive agent.
属性
CAS 编号 |
85223-18-3 |
|---|---|
分子式 |
C34H33N3O5S |
分子量 |
595.7 g/mol |
IUPAC 名称 |
6'-(diethylamino)-2'-(4-pyrrolidin-1-ylsulfonylanilino)spiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C34H33N3O5S/c1-3-36(4-2)25-14-17-29-32(22-25)41-31-18-13-24(21-30(31)34(29)28-10-6-5-9-27(28)33(38)42-34)35-23-11-15-26(16-12-23)43(39,40)37-19-7-8-20-37/h5-6,9-18,21-22,35H,3-4,7-8,19-20H2,1-2H3 |
InChI 键 |
GRXCVVJOYQIUTP-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)NC6=CC=C(C=C6)S(=O)(=O)N7CCCC7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















